2-Hydroxy-5-(3,4-methylenedioxyphenyl)isonicotinic acid
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Overview
Description
2-Hydroxy-5-(3,4-methylenedioxyphenyl)isonicotinic acid is a complex organic compound characterized by the presence of a hydroxy group, a methylenedioxyphenyl group, and an isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(3,4-methylenedioxyphenyl)isonicotinic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the condensation of 3,4-methylenedioxybenzaldehyde with isonicotinic acid hydrazide, followed by cyclization and subsequent hydrolysis to yield the target compound . The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases depending on the specific synthetic route.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(3,4-methylenedioxyphenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isonicotinic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the isonicotinic acid moiety.
Scientific Research Applications
2-Hydroxy-5-(3,4-methylenedioxyphenyl)isonicotinic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(3,4-methylenedioxyphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways . Additionally, its anticancer properties may be attributed to its ability to induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxyphenylphosphonic acid: Similar in structure but contains a phosphonic acid group instead of the isonicotinic acid moiety.
3-(3,4-Methylenedioxyphenyl)propionic acid: Contains a similar methylenedioxyphenyl group but differs in the rest of the structure.
Uniqueness
2-Hydroxy-5-(3,4-methylenedioxyphenyl)isonicotinic acid is unique due to the combination of its hydroxy, methylenedioxyphenyl, and isonicotinic acid groups This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-oxo-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-12-4-8(13(16)17)9(5-14-12)7-1-2-10-11(3-7)19-6-18-10/h1-5H,6H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJUGSWGPYLXFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CNC(=O)C=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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